N'-(5,7-Dibromo-2-oxoindolin-3-ylidene)-2-(2-isopropyl-5-methylphenoxy)acethydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N'-(5,7-Dibromo-2-oxoindolin-3-ylidene)-2-(2-isopropyl-5-methylphenoxy)acethydrazide is a useful research compound. Its molecular formula is C20H19Br2N3O3 and its molecular weight is 509.2g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
N'-(5,7-Dibromo-2-oxoindolin-3-ylidene)-2-(2-isopropyl-5-methylphenoxy)acethydrazide is a compound of significant interest due to its potential biological activities. This article explores its synthesis, structural characteristics, and biological evaluations, particularly focusing on its anti-inflammatory and anticancer properties.
Synthesis and Structural Characterization
The synthesis of this compound typically involves the condensation of isatin derivatives with hydrazides under acidic conditions. The resulting compound can be characterized using various spectroscopic techniques:
- Nuclear Magnetic Resonance (NMR) : Provides insights into the molecular structure and confirms the presence of functional groups.
- Fourier Transform Infrared Spectroscopy (FTIR) : Identifies characteristic bonds such as N-H and C=O stretches.
- High-Resolution Mass Spectrometry (HRMS) : Confirms the molecular weight and formula.
Anti-inflammatory Properties
Recent studies have highlighted the compound's potential as an anti-inflammatory agent. For instance, derivatives of 2-(2-oxoindolin-3-ylidene)hydrazinecarbothioamides have shown promise in inhibiting EGR-1, a transcription factor involved in inflammatory responses. These compounds demonstrated:
- Inhibition of EGR-1 DNA-binding activity : This was confirmed through electrophoretic mobility shift assays, indicating a direct interaction with the EGR-1 zinc-finger domain .
- Reduction in mRNA expression : In vitro studies on HaCaT keratinocytes showed a decrease in TNFα-induced inflammatory gene expression, suggesting a mechanism for the anti-inflammatory effects .
Anticancer Activity
The compound also exhibits anticancer properties. Research has indicated that related indolin derivatives can induce apoptosis in cancer cell lines. Key findings include:
- Cytotoxicity against various cancer cell lines : Studies have reported IC50 values indicating significant cytotoxic effects on breast and colon cancer cells .
- Mechanism of action : The proposed mechanism involves the induction of oxidative stress and disruption of mitochondrial function in cancer cells, leading to programmed cell death.
Case Studies
- EGR-1 Inhibition in Atopic Dermatitis :
-
Cytotoxic Effects on Cancer Cells :
- A study evaluated the compound's effects on MCF-7 (breast cancer) and HT29 (colon cancer) cell lines.
- The results indicated a dose-dependent decrease in cell viability, with significant apoptosis observed through flow cytometry assays.
Data Summary
Property | Finding |
---|---|
Synthesis Yield | 79.4% |
Characterization Techniques | NMR, FTIR, HRMS |
Anti-inflammatory Activity | EGR-1 inhibition; reduced TNFα-induced genes |
Anticancer Activity | Cytotoxicity against MCF-7 and HT29 |
Mechanism | Induction of oxidative stress |
Properties
IUPAC Name |
N-[(5,7-dibromo-2-hydroxy-1H-indol-3-yl)imino]-2-(5-methyl-2-propan-2-ylphenoxy)acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19Br2N3O3/c1-10(2)13-5-4-11(3)6-16(13)28-9-17(26)24-25-19-14-7-12(21)8-15(22)18(14)23-20(19)27/h4-8,10,23,27H,9H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GMUDYJYMDPBFEG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(C)C)OCC(=O)N=NC2=C(NC3=C2C=C(C=C3Br)Br)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19Br2N3O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
509.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.